4-chloro-1H-imidazo[4,5-c]quinoline
Overview
Description
4-Chloro-1H-imidazo[4,5-c]quinoline is a heterocyclic compound that belongs to the imidazoquinoline family. This compound is characterized by its fused ring structure, which includes an imidazole ring and a quinoline ring. It is known for its significant biological activities and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-imidazo[4,5-c]quinoline typically involves the condensation of a quinoline derivative with an imidazole precursor. One common method includes the reaction of 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine with orthoformic acid triethyl ester . Another approach involves the use of 2-amino-5-bromobenzoic acid and 4-nitrophenylacetonitrile as starting materials, followed by a Suzuki reaction and closure of the imidazolinone ring with triphosgene .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The process typically involves multiple steps, including the preparation of intermediates, purification, and final product isolation.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki reaction, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include ammonia or primary amines, often under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki coupling reactions.
Major Products: The major products formed from these reactions include various substituted imidazoquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
4-Chloro-1H-imidazo[4,5-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting immune responses and cancer
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-1H-imidazo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives of this compound act as inhibitors of the PI3K/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival . The compound can also modulate immune responses by acting as an agonist for toll-like receptors .
Comparison with Similar Compounds
Imiquimod: A related compound used as an immune response modifier.
Resiquimod: Another imidazoquinoline derivative with potent immunomodulatory effects.
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Known for its specific activity as a toll-like receptor agonist.
Uniqueness: 4-Chloro-1H-imidazo[4,5-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a precursor for biologically active compounds make it a valuable molecule in scientific research.
Properties
IUPAC Name |
4-chloro-3H-imidazo[4,5-c]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-10-9-8(12-5-13-9)6-3-1-2-4-7(6)14-10/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUAAUCZDOPDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467495 | |
Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132206-92-9 | |
Record name | 1H-Imidazo[4,5-c]quinoline, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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